molecular formula C15H24O9 B13414584 (3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13414584
M. Wt: 348.34 g/mol
InChI Key: SXPWHBXTTWFWMH-BIRDSZKRSA-N
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Description

The compound (3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with multiple hydroxyl groups It is a derivative of hexahydrocyclopenta[c]pyran and oxane, making it a polyhydroxylated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The scalability of the synthesis process is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

The compound (3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like alkyl halides or acyl chlorides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s polyhydroxylated structure allows it to interact with various biomolecules, making it useful in studying biochemical pathways and enzyme mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological targets suggests it could be used in drug development for treating various diseases.

Industry

In industry, the compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials. Its applications range from pharmaceuticals to polymers.

Mechanism of Action

The mechanism of action of (3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, enzymes, and other biomolecules, affecting their structure and function. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol shares similarities with other polyhydroxylated compounds such as:
    • D-glucuronic acid
    • D-glucose
    • D-mannose

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the arrangement of hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H24O9

Molecular Weight

348.34 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H24O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-2,6-21H,3-5H2/t6?,7?,8?,9-,10?,11-,12+,13-,14?,15?/m1/s1

InChI Key

SXPWHBXTTWFWMH-BIRDSZKRSA-N

Isomeric SMILES

C1C(C2C(C1O)C=COC2OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO

Canonical SMILES

C1C(C2C(C1O)C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO

Origin of Product

United States

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